N-ethyl-3-fluorobenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

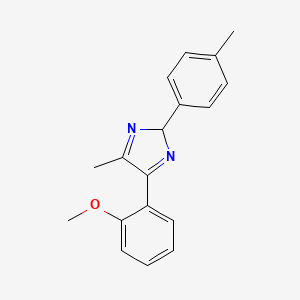

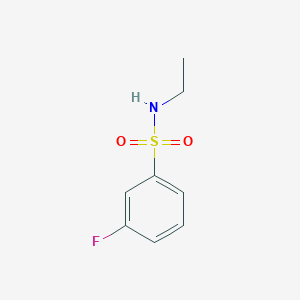

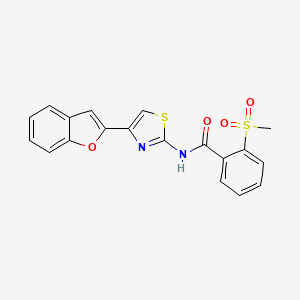

“N-ethyl-3-fluorobenzene-1-sulfonamide” is an organo-sulphur compound . It is a derivative of sulfonamide, which is a functional group that forms the basis of several groups of drugs .

Molecular Structure Analysis

The molecular structure of “N-ethyl-3-fluorobenzene-1-sulfonamide” consists of a benzene ring attached to a sulfonamide group and an ethyl group . The sulfonamide group is characterized by the -SO2NH2 group .科学的研究の応用

Organic Synthesis: Electrophilic Fluorination

N-ethyl-3-fluorobenzene-1-sulfonamide: is utilized in organic synthesis as an electrophilic fluorinating agent. It is particularly valuable for introducing fluorine atoms into aromatic compounds, enhancing their reactivity and stability. This process is crucial for creating compounds with potential pharmaceutical applications .

Amination Reactions

This compound serves as a reagent for amination reactions, where it helps introduce nitrogen-containing groups into molecules. Such transformations are essential for the synthesis of various amine derivatives, which are foundational structures in many drugs and agrochemicals .

Catalyst Development

Researchers use N-ethyl-3-fluorobenzene-1-sulfonamide in the development of new catalysts. These catalysts can facilitate more efficient chemical reactions, including those that are part of complex organic synthesis pathways .

Material Science: Fluorinated Compounds

In material science, the compound is used to create fluorinated materials that exhibit unique properties, such as increased resistance to solvents and acids, or enhanced electrical conductivity. These materials have applications in electronics, coatings, and other industrial fields .

Agricultural Chemistry

The introduction of fluorine atoms into organic molecules can significantly alter their biological activityN-ethyl-3-fluorobenzene-1-sulfonamide is used to synthesize fluorinated analogs of agrochemicals, potentially leading to more effective pesticides and herbicides .

Pharmaceutical Research: Drug Design

Fluorination is a common strategy in drug design to improve the metabolic stability, bioavailability, and target specificity of therapeutic agentsN-ethyl-3-fluorobenzene-1-sulfonamide plays a role in the design and synthesis of new fluorinated drugs, which can lead to treatments with fewer side effects and improved efficacy .

作用機序

Target of Action

N-ethyl-3-fluorobenzene-1-sulfonamide (NEFBS) is a derivative of sulfonamides, which are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

NEFBS, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, NEFBS prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Biochemical Pathways

The primary biochemical pathway affected by NEFBS is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, NEFBS disrupts this cycle, leading to a deficiency of folic acid in bacteria . This deficiency prevents the bacteria from replicating, thereby inhibiting their growth .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of NEFBS.

Result of Action

The primary result of NEFBS’s action is the inhibition of bacterial replication due to the disruption of folic acid synthesis . This leads to a decrease in the number of bacteria, thereby helping to control bacterial infections .

特性

IUPAC Name |

N-ethyl-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWVKIUBBLNBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-fluorobenzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide](/img/structure/B2905166.png)

![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)

![6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one](/img/structure/B2905170.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)

![ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate](/img/structure/B2905173.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)

![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2905177.png)

![1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2905180.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2905182.png)